2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound characterized by the presence of a benzyloxy group, a piperidine ring, and a pyridazine moiety. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and related fields. The compound's unique structure suggests various applications in scientific research, particularly in studying receptor-ligand interactions and as a building block for more complex molecules.
The synthesis of 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone typically involves several key steps:
The molecular structure of 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone can be represented using various structural formulas. The compound features:
The structural representation can be denoted by its SMILES notation: Cc1ccc(OC2CCCN(C(=O)COCc3ccccc3)C2)nn1
, which provides insight into its connectivity and functional groups .
The compound may participate in several types of chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is likely dependent on its biological targets. If it interacts with specific enzymes or receptors, it may inhibit or activate their functions through binding interactions. Understanding these interactions would require detailed experimental studies to elucidate the molecular pathways involved.
While specific physical properties such as melting point or boiling point are not readily available, the compound's density is also not specified in current literature.
The chemical properties include stability under standard conditions, reactivity with common reagents, and potential for forming derivatives through oxidation or reduction processes .
2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone has various applications in scientific research:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0